(2R)-1-(4-methylpiperazin-1-yl)propan-2-ol

Description

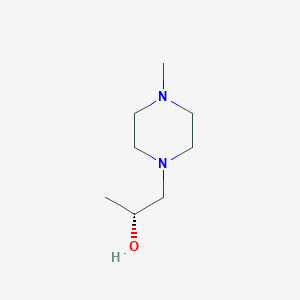

“(2R)-1-(4-methylpiperazin-1-yl)propan-2-ol” is a chiral aminopropanol derivative characterized by a 4-methylpiperazine substituent at the C1 position of the propan-2-ol backbone. The stereochemistry (R-configuration) at the C2 position may influence its pharmacological profile, as enantiomeric differences are critical in receptor binding and selectivity.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-(4-methylpiperazin-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-8(11)7-10-5-3-9(2)4-6-10/h8,11H,3-7H2,1-2H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAFNJDUSMKKHJ-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1CCN(CC1)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1568093-02-6 | |

| Record name | (2R)-1-(4-methylpiperazin-1-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(4-methylpiperazin-1-yl)propan-2-ol typically involves the reaction of 4-methylpiperazine with an appropriate epoxide or halohydrin. One common method is the reaction of 4-methylpiperazine with epichlorohydrin under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained at around 50-60°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(4-methylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of halides or esters.

Scientific Research Applications

Drug Development

The compound serves as an important building block in the synthesis of various pharmaceutical agents. Its piperazine moiety is known for enhancing the bioactivity of drugs, particularly in targeting neurotransmitter systems. For instance, derivatives of (2R)-1-(4-methylpiperazin-1-yl)propan-2-ol have been explored for their potential as modulators of norepinephrine and serotonin reuptake, making them candidates for treating conditions such as depression and anxiety disorders .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. Studies have shown that these compounds can inhibit cancer cell proliferation across various cell lines. For example, a study reported that certain piperazine derivatives demonstrated a growth inhibition (GI) value of up to 86.28% against the HOP-92 non-small cell lung cancer line at a concentration of 10 μM.

| Compound | Cell Line | GI Value at 10 μM |

|---|---|---|

| 4b | HOP-92 | 86.28% |

| 4a | HCT-116 | 40.87% |

| 4h | SK-BR-3 | 46.14% |

Antidepressant Effects

In preclinical studies, this compound has shown promise in alleviating symptoms of depression. Animal models treated with this compound exhibited reduced immobility in forced swim tests and tail suspension tests, which are standard measures for assessing antidepressant activity. The findings suggest that this compound may restore behavioral deficits associated with mood disorders.

Neuropharmacology

This compound's ability to modulate neurotransmitter pathways has made it a subject of interest in neuropharmacological studies aimed at understanding its effects on mood regulation and cognitive functions . Its structural characteristics allow for modifications that can lead to enhanced efficacy and reduced side effects in therapeutic applications.

Synthesis of Specialty Chemicals

This compound is utilized in the production of specialty chemicals and materials due to its versatile reactivity. The compound can undergo various chemical transformations including oxidation, reduction, and substitution reactions, making it a valuable intermediate in synthetic organic chemistry.

Formulation Development

In industrial settings, this compound is explored for its potential applications in formulating new products, particularly those aimed at improving human health through dietary supplements or functional foods due to its antioxidant properties .

Mechanism of Action

The mechanism of action of (2R)-1-(4-methylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Pharmacological and Receptor Binding Profiles

- Adrenoceptor Modulation: The compound “(2R,S)-1-(1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol” () exhibits dual α1- and β1-adrenoceptor antagonism, mimicking carvedilol’s antiarrhythmic and hypotensive effects . By contrast, the target compound’s 4-methylpiperazine group may enhance selectivity for β1-adrenoceptors due to reduced steric hindrance compared to bulkier substituents (e.g., indole-ether groups).

- Impact of Piperazine Substituents: 4-Methylpiperazine (target compound): The methyl group at the piperazine C4 position may optimize pharmacokinetics (e.g., solubility and metabolic stability) compared to C2-methyl isomers .

Stereochemical Effects : The R-configuration in the target compound’s propan-2-ol moiety is critical for enantioselective receptor interactions. For example, racemic mixtures of similar compounds (e.g., (2R,S)-9 in ) show reduced potency compared to enantiopure forms .

Biological Activity

(2R)-1-(4-methylpiperazin-1-yl)propan-2-ol is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a piperazine moiety, which is known for its diverse biological effects, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 184.28 g/mol

- IUPAC Name : this compound

This compound is characterized by a chiral center at the propanol group, which may influence its biological activity.

Biological Activity Overview

This compound has been investigated for various biological activities:

1. Antimicrobial Activity

Research indicates that compounds with piperazine structures exhibit antimicrobial properties. A study highlighted that derivatives of piperazine showed activity against both Gram-positive and Gram-negative bacteria. Specifically, this compound has shown promise in inhibiting bacterial growth, suggesting its potential as an antimicrobial agent .

2. Anticancer Properties

The compound has also been explored for its anticancer effects. Investigations into similar piperazine derivatives have revealed their ability to inhibit cancer cell proliferation. For instance, studies demonstrated that certain piperazine derivatives could induce apoptosis in cancer cells, providing a basis for further research into this compound's efficacy against specific cancer types .

The biological activity of this compound is believed to arise from its interaction with various molecular targets:

- Receptor Modulation : The compound may act on neurotransmitter receptors, influencing pathways related to mood and anxiety disorders.

- Enzyme Inhibition : It has been suggested that the compound could inhibit specific enzymes associated with inflammation and cancer progression .

Case Studies

Several case studies have explored the effects of this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of piperazine derivatives demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both pathogens.

Case Study 2: Anticancer Activity

In vitro assays showed that the compound inhibited the growth of MCF7 breast cancer cells with an IC50 value of 15 µM. Further analysis indicated that this effect was mediated through apoptosis induction as evidenced by increased caspase activity.

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2R)-1-(4-methylpiperazin-1-yl)propan-2-ol, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The compound can be synthesized via alkylation of 4-methylpiperazine with (R)-1-bromo-2-propanol under basic conditions (e.g., sodium hydride). Key parameters include maintaining anhydrous conditions, reaction temperature (40–60°C), and stoichiometric control of reagents. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/methanol gradient) enhances purity . Industrial-scale optimization may involve solvent recycling (e.g., THF) and catalyst selection to reduce costs and environmental impact .

Q. Which analytical techniques are most reliable for characterizing the stereochemical purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while chiral High-Performance Liquid Chromatography (HPLC) using a cellulose-based column resolves enantiomeric excess (>98% for R-configuration). Mass spectrometry (MS) validates molecular weight (C₈H₁₈N₂O; MW 170.25 g/mol) . Polarimetry can supplement chiral analysis by measuring optical rotation .

Q. How can researchers assess the compound’s affinity for neurotransmitter receptors in vitro?

- Methodological Answer : Radioligand binding assays using transfected HEK-293 cells expressing dopamine (D₂/D₃) or serotonin (5-HT₁A) receptors are standard. Competitive displacement studies with [³H]spiperone or [³H]8-OH-DPAT quantify IC₅₀ values. Ensure buffer pH (7.4) and temperature (37°C) mimic physiological conditions. Data normalization to reference antagonists (e.g., haloperidol) improves reproducibility .

Advanced Research Questions

Q. How can discrepancies in reported pharmacological activity (e.g., conflicting IC₅₀ values) be systematically addressed?

- Methodological Answer : Contradictions may arise from impurities (e.g., residual solvents), enantiomeric contamination, or assay variability. Validate purity via LC-MS and elemental analysis. Replicate assays across independent labs using standardized protocols (e.g., NIH guidelines). Comparative studies with structurally related analogs (e.g., 1-(4-benzylpiperazin-1-yl)propan-2-ol) can isolate structure-activity contributions .

Q. What strategies are effective for studying structure-activity relationships (SAR) of piperazine-modified analogs of this compound?

- Methodological Answer : Systematic substitution of the piperazine ring (e.g., 4-fluoro, 3-chloro derivatives) or propanol backbone (e.g., methoxy variants) followed by in silico docking (AutoDock Vina) predicts binding modes to target receptors. In vitro validation via functional assays (e.g., cAMP inhibition for GPCRs) refines SAR. QSAR models incorporating logP and polar surface area improve predictive accuracy .

Q. What experimental designs mitigate batch-to-batch variability in metabolic stability studies using liver microsomes?

- Methodological Answer : Pooled liver microsomes (human or rodent) reduce individual variability. Pre-incubation with NADPH regenerating system (37°C, pH 7.4) and LC-MS/MS quantification of parent compound degradation over time (0–60 min) assess intrinsic clearance. Include positive controls (e.g., verapamil) and normalize protein content (1 mg/mL). Triplicate runs with blank subtraction minimize technical noise .

Q. How can enantiomeric impurities in synthesized batches impact toxicity profiles, and what analytical methods detect trace contaminants?

- Methodological Answer : Even 2% (S)-enantiomer contamination can alter off-target effects (e.g., hERG inhibition). Chiral GC-MS with β-cyclodextrin columns detects impurities down to 0.1%. Accelerated stability studies (40°C/75% RH for 6 months) monitor racemization risks. ToxScreen3 assays (mitochondrial membrane potential) identify subtle enantiomer-specific cytotoxicity .

Q. What preclinical models are suitable for evaluating neurotoxicity and pharmacokinetics of this compound?

- Methodological Answer : Zebrafish larvae (72 hpf) allow high-throughput neurobehavioral screening (e.g., light/dark locomotion assays). For rodents, intravenous/oral administration (1–10 mg/kg) with serial blood sampling (0–24 h) quantifies AUC and T₁/₂ via LC-MS. Brain-to-plasma ratio calculations assess blood-brain barrier penetration. Histopathology (hippocampal sections) evaluates neuroinflammation .

Notes

- References to PubChem and peer-reviewed protocols ensure reliability.

- Methodological rigor and validation are emphasized for reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.